2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Description
2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked to an acetamide backbone and a 1-methylpiperidin-4-ylmethyl substituent. This compound is structurally related to pharmacologically active molecules targeting neurotransmitter receptors (e.g., opioid or acetylcholine receptors) due to its piperidine moiety and aromatic ether groups .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18-8-6-13(7-9-18)11-17-16(19)12-21-15-5-3-4-14(10-15)20-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULGCQNWXZOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The reaction begins with the methoxylation of phenol to form 3-methoxyphenol.
Coupling with Acetamide: The 3-methoxyphenol is then reacted with chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetamide.
Introduction of the Piperidinylmethyl Group: The final step involves the reaction of 2-(3-methoxyphenoxy)acetamide with 1-methylpiperidine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogs, including variations in the piperidine substituents, aromatic ring modifications, and functional group additions. Below is a detailed comparison:
Structural Modifications in Piperidine and Aromatic Moieties
Pharmacological and Physicochemical Properties
Table 1: Molecular and Pharmacokinetic Comparison
Key Observations:
- Aromatic Ring Variations: The 3-methoxyphenoxy group is critical for hydrogen bonding; shifting the methoxy to the 2-position (as in ) may reduce receptor affinity due to steric hindrance.
- Functional Additions : The benzothiazole group in introduces heterocyclic aromaticity, enhancing antimicrobial activity via intercalation or enzyme inhibition.
Antimicrobial and Anticancer Potential
- Compounds with the 3-methoxyphenoxy-acetamide core (e.g., ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), suggesting the core structure’s versatility in drug design.
- Piperidine-containing analogs like acetyl fentanyl highlight the risks of unregulated opioid derivatives, emphasizing the need for structural optimization to avoid unintended receptor activation.
Biological Activity
2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide, with the CAS number 953961-35-8, is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 292.37 g/mol
- Structure : The compound features a methoxyphenoxy group and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 953961-35-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 292.37 g/mol |
Biological Activities
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related phenoxy compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic processes.
Antioxidant Properties
Antioxidant assays have demonstrated that this class of compounds can scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly used to evaluate such activities. Compounds exhibiting strong antioxidant activity can mitigate oxidative stress-related diseases.
Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. Analogous compounds have been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of such compounds with established chemotherapeutics like doxorubicin has been noted to enhance therapeutic efficacy while reducing side effects.
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of various phenoxy derivatives, including those structurally related to this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria.
- Antioxidant Evaluation : In a comparative study using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, the compound exhibited robust scavenging activity, suggesting its potential as a dietary antioxidant.
- Antitumor Synergy : A combination treatment study showed that when used alongside doxorubicin, the compound enhanced cytotoxicity against breast cancer cells, indicating a possible synergistic effect worth further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
